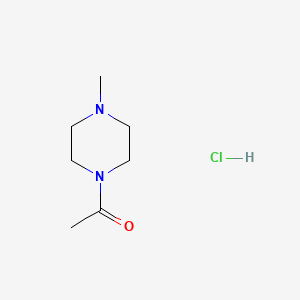

1-Acetyl-4-methylpiperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C7H14N2O•HCl. It is a white crystalline solid or crystalline powder that is highly soluble in water and many organic solvents such as chloroform and ethanol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.

Vorbereitungsmethoden

1-Acetyl-4-methylpiperazinhydrochlorid kann durch verschiedene Verfahren synthetisiert werden:

Reaktion mit Acetylchlorid: Eine gängige Methode beinhaltet die Reaktion von Piperazin mit Acetylchlorid, gefolgt von der Veresterung mit Salzsäure, um das Hydrochloridsalz zu erhalten.

Reaktion mit Essigsäure: Eine andere Methode beinhaltet die Reaktion von Piperazin mit Essigsäure zur Bildung des Acetatsalzes, das anschließend mit Salzsäure behandelt wird, um das Hydrochloridsalz zu ergeben.

Analyse Chemischer Reaktionen

1-Acetyl-4-methylpiperazinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Acetylchlorid, Essigsäure, Salzsäure, Kaliumpermanganat, Wasserstoffperoxid und Lithiumaluminiumhydrid. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und spezifische Lösungsmittel, um Ausbeute und Reinheit zu optimieren.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Acetyl-4-methylpiperazine hydrochloride has the molecular formula C7H14N2O and a molecular weight of approximately 178.66 g/mol. As a structural analog of acetylcholine, it primarily functions by activating nAChRs, which are integral to neurotransmission in both the central and peripheral nervous systems. This agonistic action allows the compound to influence synaptic transmission and modulate cognitive functions, making it a valuable tool in neuropharmacological studies .

Neuropharmacology

The compound's ability to activate various nAChR subtypes, particularly the α4β2 subtype, positions it as an essential agent in studying neurological conditions. Research indicates that this compound can enhance cognitive functions and may be relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Key Findings:

- Cognitive Enhancement: Studies have shown that this compound can improve memory and learning processes in animal models.

- Neurotransmitter Modulation: It influences other neurotransmitter systems, potentially leading to broader therapeutic implications.

Receptor Pharmacology

In receptor pharmacology, this compound serves as a model compound for understanding receptor interactions and downstream signaling pathways. Its interactions extend beyond nAChRs, affecting various signaling cascades that are crucial for cellular communication .

Research Highlights:

- Signal Pathway Analysis: The compound is used to probe receptor interactions, providing insights into how different receptors communicate within biological systems.

- Drug Development: It aids in the design of new drugs targeting specific receptor subtypes.

Case Studies and Research Findings

Several studies have documented the applications of this compound in clinical and experimental settings:

- Cognitive Function Studies: Research involving animal models has demonstrated that administration of this compound can lead to significant improvements in memory retention and learning capabilities.

- Behavioral Studies: Investigations into its effects on drug-induced behavioral changes have revealed that it can modulate responses to stimulants like cocaine, indicating potential applications in addiction research .

Wirkmechanismus

The mechanism of action of 1-Acetyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-4-methylpiperazinhydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden:

Biologische Aktivität

1-Acetyl-4-methylpiperazine hydrochloride (1-Ac-4-MP) is a chemical compound recognized for its role as a structural analog of acetylcholine, primarily functioning as an agonist of nicotinic acetylcholine receptors (nAChRs). Its molecular formula is C7H14ClN2O with a molecular weight of approximately 178.66 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications and research purposes .

1-Ac-4-MP acts as a nAChR agonist , mimicking acetylcholine by binding to nAChRs located in the central and peripheral nervous systems. This interaction facilitates neurotransmission, influencing synaptic transmission and potentially impacting cognitive functions and neuromodulation .

Key Features:

- Agonistic Activity : Primarily activates the α4β2 subtype of nAChRs, which are crucial for cognitive processes.

- Neuropharmacological Implications : Modulates synaptic activity, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders.

Biological Activity Overview

Research indicates that 1-Ac-4-MP exhibits significant biological activities through various mechanisms:

- Nicotinic Receptor Interaction : It binds to multiple nAChR subtypes, influencing downstream signaling pathways and affecting neurotransmitter systems beyond acetylcholine .

- Potential Therapeutic Applications : Its agonistic properties suggest roles in enhancing cognitive function and possibly aiding in the treatment of conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares 1-Ac-4-MP with structurally similar compounds regarding their biological activity and unique features:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Acetylcholine | High | Natural neurotransmitter | Endogenous ligand for nAChRs |

| 1-Methylpiperazine | Moderate | Mild agonist | Lacks acetyl group; less potent |

| 4-Methylpiperidine | Moderate | Weak agonist | Different nitrogen positioning; less selective |

| 1-Acetylpiperidine | High | nAChR agonist | Similar action but different ring structure |

This comparison highlights how 1-Ac-4-MP stands out due to its specific agonistic activity on nicotinic receptors, making it particularly relevant for pharmacological research.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Ac-4-MP, providing insights into its effects on various biological systems:

- Behavioral Studies : Garcha et al. (1993) conducted studies demonstrating the behavioral effects of 1-Ac-4-MP in rats, showing its potential to influence cognitive functions through nAChR activation .

- Cellular Studies : Warpman et al. (1998) investigated the regulation of nicotinic receptor subtypes following chronic exposure to nicotinic agonists like 1-Ac-4-MP in neuroblastoma cells, revealing significant alterations in receptor expression that could have implications for neuropharmacology .

- Pharmacokinetics : Research into the pharmacokinetic properties of 1-Ac-4-MP has indicated its ability to modulate synaptic transmission effectively, suggesting a role in enhancing drug efficacy when used alongside other therapeutic agents .

Eigenschaften

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTVMZTUPOGGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.